molecular formula C17H16ClNO B5661859 N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide

N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide

Cat. No. B5661859
M. Wt: 285.8 g/mol
InChI Key: GXSGEHUOGXQPKH-CMDGGOBGSA-N
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Description

"N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide" is a chemical compound likely of interest due to its structural features, which suggest potential for varied chemical reactions and properties. This compound, due to the presence of both acrylamide and chloro-dimethylphenyl groups, may exhibit unique physical, chemical, and possibly biological activities.

Synthesis Analysis

The synthesis of complex organic molecules like "N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide" involves multi-step organic reactions, including the formation of the acrylamide group and the introduction of chloro and methyl groups onto the benzene ring. While specific methods for synthesizing this exact compound were not found, related procedures involve nucleophilic substitution reactions for introducing chloro groups and Friedel-Crafts acylation for methyl groups (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of compounds like "N-(2-chloro-4,6-dimethylphenyl)-3-phenylacrylamide" can be analyzed using spectroscopic methods, including NMR and IR spectroscopy, to determine the placement of functional groups and overall molecular conformation. High-resolution spectroscopy provides insights into the electronic environment of the molecule, influencing its reactivity and properties (Issac & Tierney, 1996).

properties

IUPAC Name

(E)-N-(2-chloro-4,6-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-12-10-13(2)17(15(18)11-12)19-16(20)9-8-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSGEHUOGXQPKH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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